N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidine core fused with a thiophene ring, substituted at position 4 with a hydroxyl group and at position 6 with an isopropyl moiety. A methyl-sulfanyl acetamide linker bridges the thienopyrimidine core to a 4-hydroxyphenyl group. The hydroxyl and isopropyl substituents enhance hydrophilicity and steric bulk, respectively, while the thienopyrimidine scaffold contributes to π-π stacking interactions, a feature critical in receptor binding or crystal packing .
Properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-10(2)14-7-13-17(24)20-15(21-18(13)26-14)8-25-9-16(23)19-11-3-5-12(22)6-4-11/h3-7,10,22H,8-9H2,1-2H3,(H,19,23)(H,20,21,24) |
InChI Key |
CJLSQVMITGXVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Biological Activity
N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thienopyrimidine moiety, which is known for diverse biological activities. The molecular formula is , with a molecular weight of approximately 306.38 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
- Antioxidant Properties : The presence of the hydroxyphenyl group contributes to its antioxidant capabilities, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 1.88 | CDK inhibition |
| HCT116 | 0.39 | DNA binding |
| HepG2 | 4.20 | Apoptosis induction |
Case Studies
- Study on MCF7 Cells : A study demonstrated that the compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of 1.88 µM, indicating strong anticancer potential through CDK inhibition .
- HCT116 Colon Cancer Study : In another study involving HCT116 colon cancer cells, the compound showed an IC50 of 0.39 µM, suggesting effective DNA interaction and subsequent cell cycle arrest .
- HepG2 Liver Cancer Study : The compound was also tested against HepG2 liver cancer cells, where it exhibited an IC50 of 4.20 µM, highlighting its potential as a therapeutic agent in liver cancer treatment .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound not only inhibits tumor growth but also exhibits low toxicity in normal cell lines, making it a promising candidate for further development.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s structural analogs vary in substituents, linker groups, and core heterocycles. Below is a comparative analysis based on crystallographic and synthetic data from the literature:
Physicochemical and Functional Implications
Hydrophilicity vs. Lipophilicity: The target compound’s 4-hydroxyphenyl and 4-OH groups improve aqueous solubility compared to the chloro- and fluorophenyl analogs .
Electronic Effects :
- Chloro- and fluorophenyl groups in analogs introduce electron-withdrawing effects, which may alter reactivity or binding affinity compared to the target’s electron-donating hydroxyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
